tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS No.: 156496-89-8
Cat. No.: VC21296981
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156496-89-8 |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate |
Standard InChI | InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3 |
Standard InChI Key | LAOFVVUJCGMSJG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC=CC(=O)C1 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC=CC(=O)C1 |
Introduction
Chemical Identity and Structural Properties
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate belongs to the class of N-protected dihydropyridinones, characterized by a six-membered heterocyclic ring containing nitrogen. The compound features a carbonyl group at the 5-position and a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. This structural arrangement provides unique reactivity patterns that make it valuable in organic synthesis.
Basic Chemical Information
The following table summarizes the essential chemical information for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate:
Parameter | Value |
---|---|
Chemical Name | tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate |
CAS Registry Number | 156496-89-8 |
Molecular Formula | C₁₀H₁₅NO₃ |
Molecular Weight | 197.23 g/mol |
This compound is also known by several synonyms in scientific literature and commercial catalogs, which reflects its importance in chemical research .
Nomenclature and Synonyms
The compound is referenced by various names in scientific literature, reflecting different naming conventions and structural interpretations:
-
tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
-
tert-Butyl 3-oxo-2,6-dihydropyridine-1-carboxylate
-
tert-butyl 3-oxo-3,6-dihydro-2H-pyridine-1-carboxylate
-
tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
-
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-3-oxo-, 1,1-dimethylethyl ester
The varied terminology highlights the different ways in which chemists conceptualize the structure of this compound, particularly regarding the position of the carbonyl group and the numbering system of the dihydropyridine ring.
Physical Properties
Understanding the physical properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is essential for its proper handling, storage, and application in chemical processes. These properties have been determined through experimental methods or predicted using computational models.
Thermal and Physical Characteristics
The following table presents key physical properties of the compound:
Property | Value | Determination Method |
---|---|---|
Boiling Point | 299.2±39.0 °C | Predicted |
Density | 1.130±0.06 g/cm³ | Predicted |
Storage Temperature | Room temperature | Experimental |
pKa | -1.95±0.20 | Predicted |
These properties indicate that tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a relatively stable compound at room temperature and can be stored under standard laboratory conditions when properly sealed and protected from moisture .
Synthetic Applications
tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate serves as an important reagent in organic synthesis, particularly in the preparation of structurally complex molecules with diverse functional groups.
Role in Enone Synthesis
One of the primary applications of this compound is in the preparation of ω-alkoxy enones and α-amino enones. These synthetically valuable intermediates are typically derived from the reaction of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate with unsaturated alcohols or unsaturated amines .
The reaction proceeds through the formation of intermediate phosphoranes, followed by ring-closing metathesis, resulting in the desired enone products. This synthetic pathway allows for the incorporation of diverse functional groups and the creation of structurally complex molecules with specific stereochemical arrangements.
Relationship to Dihydropyridinone Synthesis
The compound shares structural similarities with important intermediates used in the synthesis of 2,3-dihydropyridin-4(1H)-ones, which are versatile building blocks for the preparation of alkaloids and other biologically active compounds .
Research has shown that related dihydropyridinones can be prepared through various synthetic routes, including the use of β-hydroxyaminoaldehydes as starting materials. These approaches involve enantioselective organocatalytic processes, allowing for the synthesis of chiral dihydropyridinones with high stereoselectivity .
Synthetic Methods
While the search results don't provide specific methods for the direct synthesis of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, related compounds with similar structural features have been synthesized through various methods that may be applicable.
Related Synthetic Approaches
The synthesis of related dihydropyridinones often involves the use of N-protected hydroxylamines as key intermediates. For example, the preparation of N-Boc-protected hydroxylamines typically follows this general procedure:
-
Starting with N-Boc hydroxylamine in dichloromethane (0.2 M)
-
Addition of triethylamine (1.1 equiv)
-
Cooling the reaction mixture to 0°C
-
Addition of a protecting group (such as TBSCl)
-
Warming to room temperature and stirring for 12 hours
These protected hydroxylamines can then be used in subsequent reactions to form heterocyclic structures similar to our target compound.
Related Compounds
Several structural analogs of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate appear in the scientific literature, including halogenated derivatives and compounds with modified substitution patterns.
Structural Analogs
Two notable analogs mentioned in the search results include:
-
tert-butyl 5-iodo-2-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 1450882-24-2): This compound features an iodine substituent and a different position for the carbonyl group .
-
6-(tert-Butyl)-5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound contains a chlorine substituent and features a carboxylic acid group directly attached to the pyridine ring .
These related compounds demonstrate the structural diversity possible within this chemical class and highlight the potential for developing compounds with modified properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume